molecular formula C14H12OS B2540586 (E)-1-(thiophen-3-yl)-3-(m-tolyl)prop-2-en-1-one CAS No. 1205545-63-6

(E)-1-(thiophen-3-yl)-3-(m-tolyl)prop-2-en-1-one

Cat. No. B2540586
CAS RN: 1205545-63-6
M. Wt: 228.31
InChI Key: YHDUEVFHFFKWCP-AATRIKPKSA-N
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Description

(E)-1-(thiophen-3-yl)-3-(m-tolyl)prop-2-en-1-one, also known as TTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTP is a member of the chalcone family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Synthesis and Characterization

  • Hydroxy Pyrazolines Synthesis : A derivative was utilized in the synthesis of hydroxy pyrazolines, showcasing its role in producing compounds with potential bioactivity. The synthesized compounds were characterized using various spectroscopic techniques, indicating their structured complexity and potential for further chemical investigation (Parveen, Iqbal, & Azam, 2008).

  • Molecular Docking and Quantum Computation : Another study focused on synthesizing and analyzing a similar compound using spectroscopic tools and Gaussian computations. This research emphasized the compound's potential in molecular docking and as an inhibitor of specific proteins, highlighting its relevance in medicinal chemistry and computational biology (SangeethaMargreat et al., 2021).

Material Science Applications

  • Conducting Polymer Synthesis : A related compound was synthesized and polymerized, resulting in soluble polymers with potential applications in electrochromic devices. This study illustrates the compound's utility in developing materials with specific electronic properties (Variş et al., 2006).

Crystal Structure Analysis

  • Crystal Structure Determination : Research on substituted thiophenes, akin to the compound of interest, demonstrated their diverse biological activities and applications in material science. The crystal structure of a specific derivative was reported, providing insights into its molecular arrangement and potential utility in developing pharmaceuticals and electronic materials (Nagaraju et al., 2018).

Antimicrobial Activities

  • Antibacterial and Antifungal Derivatives : A derivative was synthesized and evaluated for its antibacterial and antifungal properties. This research contributes to the search for new antimicrobial agents, showcasing the compound's potential in pharmaceutical applications (Patel & Patel, 2017).

Optoelectronic and Material Applications

  • Photoalignment in Liquid Crystals : A study reported the synthesis of prop-2-enoates derived from thiophenes, demonstrating their ability to promote photoalignment of nematic liquid crystals. This highlights the compound's application in liquid crystal displays (LCDs) and optoelectronic devices (Hegde et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition on Metal Surfaces : Thiophene derivatives were investigated for their ability to inhibit corrosion on aluminum alloys in acidic environments. This study underscores the compound's potential in industrial applications, particularly in metal preservation and protection (Arrousse et al., 2022).

properties

IUPAC Name

(E)-3-(3-methylphenyl)-1-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-3-2-4-12(9-11)5-6-14(15)13-7-8-16-10-13/h2-10H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDUEVFHFFKWCP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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